molecular formula C19H28N2O6 B12824676 Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester CAS No. 304855-14-9

Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester

Cat. No.: B12824676
CAS No.: 304855-14-9
M. Wt: 380.4 g/mol
InChI Key: SDQYLAPATYTUAY-UHFFFAOYSA-N
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Description

Properties

CAS No.

304855-14-9

Molecular Formula

C19H28N2O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C19H28N2O6/c1-2-3-7-24-8-9-25-10-11-26-12-13-27-19(23)21-18-6-4-5-17(14-18)15-20-16-22/h4-6,14H,2-3,7-13,15H2,1H3,(H,21,23)

InChI Key

SDQYLAPATYTUAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOC(=O)NC1=CC=CC(=C1)CN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester typically involves the reaction of 3-isocyanatomethylphenylamine with 2-[2-(2-butoxyethoxy)ethoxy]ethanol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

3-isocyanatomethylphenylamine+2-[2-(2-butoxyethoxy)ethoxy]ethanolCarbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester\text{3-isocyanatomethylphenylamine} + \text{2-[2-(2-butoxyethoxy)ethoxy]ethanol} \rightarrow \text{this compound} 3-isocyanatomethylphenylamine+2-[2-(2-butoxyethoxy)ethoxy]ethanol→Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or isocyanates.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical assays and as a reagent in protein modification studies.

    Industry: The compound is used in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester
  • CAS RN : 304855-14-9
  • Molecular Formula : C₂₃H₃₄N₂O₆ (calculated based on structural analogs)

Structural Features :

  • Contains a 3-isocyanatomethylphenyl group linked to a carbamate moiety.
  • The ester side chain is a polyether (2-[2-(2-butoxyethoxy)ethoxy]ethyl), imparting flexibility and hydrophilicity.

Structural Analogues with Varied Ester Groups

Carbamic Acid, (3-Isocyanatomethylphenyl)-, Oxydi-2,1-Ethanediyl Ester
  • CAS RN : 60732-52-7
  • Molecular Formula : C₂₂H₂₂N₄O₇
  • Key Difference : Replaces the butoxyethoxy chain with an oxydiethylene group.
  • Implications: Reduced hydrophobicity compared to the butoxyethoxy variant due to shorter ether chain. Potential for higher reactivity in cross-linking applications due to terminal isocyanate groups .
Carbamic Acid, (3-Isocyanatomethylphenyl)-, 2-Ethylhexyl Ester
  • CAS RN : 54634-94-5
  • Molecular Formula : C₁₉H₂₆N₂O₃ (estimated)
  • Key Difference : Features a branched 2-ethylhexyl ester instead of a polyether chain.
  • Implications: Enhanced solubility in non-polar solvents due to the alkyl chain. Likely lower thermal stability compared to polyether-based derivatives .
Benzyl (2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)carbamate
  • CAS RN: Not explicitly listed; structural analogs include CAS 819067-08-8 (tert-butyl variant).
  • Molecular Formula: C₁₈H₂₉NO₆ (tert-butyl analog)
  • Key Difference : Substitutes the isocyanatomethylphenyl group with a benzyl-protected carbamate and a hydroxy-terminated ether chain.
  • Implications :
    • Increased steric hindrance from the benzyl group reduces reactivity.
    • Hydroxyl group enhances hydrogen bonding, improving aqueous solubility .

Functional Analogues with Modified Substituents

Ethyl 3-Hydroxyphenylcarbamate
  • CAS RN: Not explicitly listed; related compounds include Ethyl m-hydroxycarbanilate.
  • Molecular Formula: C₉H₁₁NO₃
  • Key Difference : Replaces the isocyanatomethylphenyl group with a 3-hydroxyphenyl moiety.
  • Implications: Presence of a hydroxyl group increases acidity (pKa ~10) and susceptibility to oxidation. Limited utility in polymer synthesis compared to isocyanate-containing analogs .
Isobutyl m-(3,3-Dimethylureido)phenyl Carbamate
  • CAS RN : 4849-31-4
  • Molecular Formula : C₁₅H₂₃N₃O₃
  • Key Difference : Incorporates a ureido group on the phenyl ring and an isobutyl ester.
  • Implications :
    • Ureido group introduces hydrogen-bonding capacity, altering solubility and thermal properties.
    • Isobutyl ester may reduce hydrolysis rates compared to ethyl or methyl esters .

Data Table: Key Properties of Selected Compounds

Compound Name (CAS RN) Molecular Formula Molecular Weight Key Substituent Reactivity Profile
Target Compound (304855-14-9) C₂₃H₃₄N₂O₆ 458.53 g/mol Polyether (butoxyethoxyethoxy) High (isocyanate reactivity)
Oxydiethylene Ester (60732-52-7) C₂₂H₂₂N₄O₇ 454.43 g/mol Oxydiethylene chain Moderate
2-Ethylhexyl Ester (54634-94-5) C₁₉H₂₆N₂O₃ 354.42 g/mol Branched alkyl chain Low
Benzyl Carbamate (819067-08-8) C₁₈H₂₉NO₆ 355.43 g/mol Benzyl + hydroxyethoxy chain Low (steric hindrance)
Ethyl 3-Hydroxyphenylcarbamate C₉H₁₁NO₃ 181.19 g/mol Hydroxyphenyl + ethyl ester Moderate (hydrolysis-prone)

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